![molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6](/img/no-structure.png)

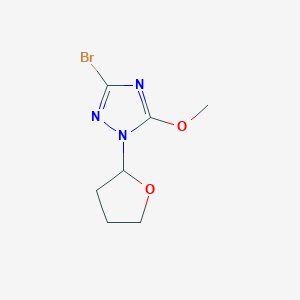

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

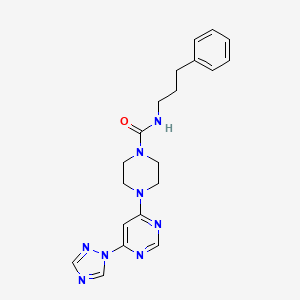

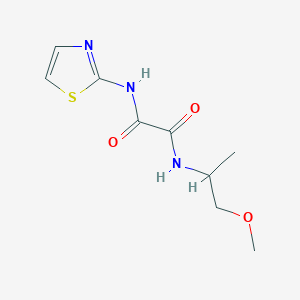

The compound “3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the quinazoline and oxadiazole rings, as well as the methoxyphenyl groups . The exact reactions it could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Applications De Recherche Scientifique

- 3-(4-methoxyphenyl)propionic acid exhibits anti-inflammatory and analgesic effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative. It may modulate inflammatory pathways and alleviate pain, making it valuable for managing conditions like arthritis and other inflammatory disorders .

Anti-Inflammatory and Analgesic Properties

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and methoxyphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methoxybenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "4-methoxyphenylhydrazine", "sodium hydroxide", "acetic acid", "ethanol", "chloroacetyl chloride" ], "Reaction": [ "Synthesis of 2-phenylquinazolin-4(3H)-one: 2-aminobenzoic acid is reacted with 4-methoxybenzaldehyde in the presence of urea and acetic anhydride to form 2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: 4-methoxyphenylhydrazine is reacted with 2-phenylquinazolin-4(3H)-one in the presence of sodium acetate and ethanol to form 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine to form 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one is reacted with hydrazine hydrate in the presence of ethanol to form 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one is reacted with phosphorus oxychloride and 4-methoxyphenylhydrazine in the presence of sodium hydroxide and acetic acid to form 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one." ] } | |

Numéro CAS |

1326904-06-6 |

Nom du produit |

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C24H18N4O5 |

Poids moléculaire |

442.431 |

Nom IUPAC |

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |

Clé InChI |

SNPORZDHVLBDBG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)